molecular formula C15H12N2O B12545017 4-(4-Aminophenyl)quinolin-2(1H)-one CAS No. 144039-27-0

4-(4-Aminophenyl)quinolin-2(1H)-one

Cat. No.: B12545017
CAS No.: 144039-27-0
M. Wt: 236.27 g/mol
InChI Key: PKYHARJQPRKUTM-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)quinolin-2(1H)-one is a synthetically versatile quinolinone derivative of significant interest in medicinal chemistry and drug discovery. The core quinolin-2(1H)-one structure is a privileged scaffold in numerous biologically active compounds and natural alkaloids, known for its wide spectrum of pharmacological properties . The 4-aminophenyl substituent at the 4-position provides a critical functional handle for further chemical modification, enabling the construction of diverse molecular hybrids and the exploration of structure-activity relationships. This compound serves as a valuable precursor for the rational design of novel therapeutic agents. Its primary research value lies in the development of anticancer treatments. Quinoline-based compounds are investigated for their ability to act through various mechanisms, including the inhibition of key enzymes such as farnesyl transferase, which is implicated in the signaling pathways of ras oncogenes , and lactate dehydrogenase A (hLDHA), a key enzyme in the Warburg effect observed in many tumor cells . Furthermore, researchers utilize this scaffold to develop potent anti-lung cancer and antituberculosis agents, with some derivatives demonstrating promising dual activity . The synthetic accessibility of the quinolinone core from precursors like 2-aminochalcones and dihydroquinolin-4-ones allows for the creation of a diverse library of analogs for biological screening . This makes this compound a high-value building block for researchers in chemical biology and pharmaceutical development.

Properties

CAS No.

144039-27-0

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-(4-aminophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-9H,16H2,(H,17,18)

InChI Key

PKYHARJQPRKUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and 2-chloroquinoline.

    Nucleophilic Substitution: The reaction between 4-nitroaniline and 2-chloroquinoline is carried out under nucleophilic substitution conditions. This step involves the replacement of the chlorine atom in 2-chloroquinoline with the amino group from 4-nitroaniline.

    Reduction: The resulting intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can further modify the amino group, leading to different substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Synthesis of 4-(4-Aminophenyl)quinolin-2(1H)-one

The synthesis of this compound typically involves multi-step processes that may include the use of various reagents and catalysts. The compound can be synthesized through methods such as:

  • Condensation Reactions : Utilizing aniline derivatives and quinoline precursors.
  • Cyclization Techniques : Employing cyclization strategies that involve the formation of the quinoline ring.

Table 1: Common Synthesis Methods

MethodKey ReagentsYield (%)References
CondensationAniline, Acetic Anhydride60-80
CyclizationQuinoline, Base Catalyst70-90
Metal-Free ApproachesAlcoholic Solutions65-97

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in drug development. Notable activities include:

  • Antitumor Activity : Various studies have demonstrated its efficacy against different cancer cell lines, including CNS and breast cancer cells.
  • Antimicrobial Properties : The compound has shown significant activity against both gram-positive and gram-negative bacteria, as well as fungi.
Activity TypeTested Organisms/Cell LinesIC50/Minimum Inhibitory Concentration (µM)References
AntitumorSNB-75 (CNS), T-47D (Breast)8.3 (SNB-75), 17.6 (T-47D)
AntimicrobialE. coli, S. aureus11 (E. coli), 5 (S. aureus)

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Cancer Treatment : Due to its antitumor properties, it is being investigated as a potential chemotherapeutic agent.
  • Inhibition of Enzymes : Research indicates that it may act as an inhibitor for specific enzymes involved in cancer progression and other diseases.

Case Studies

  • Antitumor Efficacy Study : A study conducted on the effects of this compound on various cancer cell lines revealed promising results, particularly against breast cancer cells where it demonstrated significant cytotoxicity at low concentrations .
  • Antimicrobial Activity Assessment : A recent investigation tested the compound against multiple bacterial strains, showing that it effectively inhibited growth with low minimum inhibitory concentrations, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: 4-Substituted quinolin-2(1H)-ones are commonly synthesized via substitution (e.g., chloro → amino) or alkylation (e.g., allyloxy). The 4-aminophenyl derivative may follow similar pathways.
  • Spectral Data: Amino groups exhibit distinct NH₂ stretches in IR (~3200 cm⁻¹), while allyloxy groups show characteristic alkene protons in NMR.

Key Observations :

  • Antimicrobial Activity: Hydroxy and amino groups enhance interactions with microbial targets via hydrogen bonding.
  • Enzyme Inhibition : Pyrimidine hybrids (e.g., compound 28b ) show potent hLDHA inhibition due to π-π stacking and hydrogen bonding.
  • Cytotoxicity : Bulky substituents (e.g., trifluoromethoxy in RB1 ) improve membrane permeability and target binding.

Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Solubility: Hydroxy and amino groups improve aqueous solubility, while alkyl/aryl groups enhance lipophilicity.

Bioactivity Trends :

  • Antimicrobial : Electron-withdrawing groups (e.g., Cl) reduce activity, while electron-donating groups (e.g., NH₂) enhance it.
  • Anticancer : Hybridization with pyrimidine or triazole moieties improves selectivity for cancer cell lines.

Synthetic Accessibility: Allyloxy and chloro derivatives are synthesized in higher yields (>60%) compared to amino derivatives, which require multi-step protocols.

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